(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral compound with significant relevance in medicinal chemistry and synthetic organic chemistry. This compound, also known as (R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid hydrochloride, has a molecular formula of CHClNO and a molecular weight of 245.66 g/mol. The IUPAC name reflects its structure, which includes an amino group and a benzo[d][1,3]dioxole moiety, contributing to its biological activity and potential applications in various fields such as drug development and biochemical research.
This compound is derived from catechol and is synthesized through various chemical processes. Its hydrochloride form is often used in laboratory settings for enhanced solubility and stability. The compound is cataloged under the CAS number 464931-62-2 and has been documented in several chemical databases including PubChem and BenchChem.
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is classified as an α-amino acid due to the presence of an amino group adjacent to the carboxylic acid group. This classification places it among compounds that play crucial roles in biological systems, particularly in protein synthesis and enzyme function.
The synthesis of (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can be achieved through several methods, primarily focusing on the modification of existing aromatic compounds. One common method involves the reaction of catechol derivatives with appropriate amine precursors under controlled conditions.
Technical Details:
The molecular structure of (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid features a central propanoic acid backbone with an amino group at the beta position and a benzo[d][1,3]dioxole substituent at the alpha position.
Key Structural Data:
This notation captures the connectivity and stereochemistry of the molecule.
(R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid participates in various chemical reactions that are essential for its functionalization and application in synthetic pathways.
Technical Details:
The mechanism of action of (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is primarily linked to its role as a neurotransmitter modulator and its effects on various biochemical pathways.
The compound is believed to interact with specific receptors in the nervous system due to its structural similarity to neurotransmitters. It may influence synaptic transmission and neuronal excitability through:
Data: Experimental evaluations have shown that derivatives exhibit antioxidant properties that could mitigate oxidative stress in biological systems.
(R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically appears as a white solid at room temperature.
The compound is soluble in polar solvents like water due to its ionic nature when ionized as hydrochloride.
Relevant Data:
While specific boiling and melting points were not detailed in the sources reviewed, general trends for similar compounds suggest moderate thermal stability under standard laboratory conditions.
(R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several applications in scientific research:
The benzodioxole group serves as a versatile pharmacophore due to its unique electronic and steric properties. The methylenedioxy bridge (–O–CH₂–O–) enhances metabolic stability by shielding adjacent positions from oxidative degradation, thereby prolonging the biological half-life of compounds containing this moiety [4] [5]. In (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid, the benzodioxole system attaches directly to the chiral β-carbon of the propanoic acid backbone, creating a sterically constrained structure that favors selective interactions with biological targets. This configuration mimics endogenous neurotransmitters while resisting enzymatic hydrolysis—a design strategy leveraged in CNS-active therapeutics [5] [9].
Notably, benzodioxole-containing compounds demonstrate broad bioactivity profiles, spanning antiviral, anticancer, and neuropharmacological applications. The scaffold’s planar aromatic surface facilitates π-π stacking with protein binding sites, while its electron-rich nature supports hydrogen bonding and van der Waals interactions. These attributes are exemplified in clinical agents such as the antiretroviral drug Efavirenz (which utilizes benzodioxole to optimize binding to HIV reverse transcriptase) and the MAO-B inhibitor Safinamide [5] [6]. The structural analogy between such therapeutics and (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid underscores its potential as a precursor for neuroactive compounds or enzyme inhibitors.
Table 2: Clinically Exploited Benzodioxole Derivatives and Therapeutic Applications
Compound | Therapeutic Area | Role of Benzodioxole Moiety |
---|---|---|
Efavirenz | Antiretroviral therapy | Enhances binding affinity to HIV reverse transcriptase |
Safinamide | Parkinson’s disease | Confers MAO-B selectivity and blood-brain barrier penetration |
Piperonyl butoxide | Pesticide synergist | Inhibits cytochrome P450-mediated detoxification in insects |
Paroxetine | Antidepressant (SSRI) | Stabilizes the phenoxypiperidine pharmacophore |
Non-proteinogenic amino acids—those not incorporated into proteins by ribosomal machinery—serve as pivotal building blocks in medicinal chemistry due to their ability to confer metabolic stability, conformational rigidity, and targeted bioactivity. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid exemplifies this class, featuring a β-amino acid configuration (where the amino group resides on the β-carbon rather than the α-carbon typical of proteinogenic amino acids). This structural deviation prevents rapid catabolism by aminopeptidases and allows for novel peptide backbone conformations in synthetic analogs [5] [9]. The chiral (R)-configuration at the β-carbon further enables stereoselective engagement with biological receptors, a critical factor in optimizing binding kinetics and reducing off-target effects.
In drug discovery, such amino acids function as key intermediates for peptide mimetics and small-molecule therapeutics. For instance, β-amino acids with aromatic side chains are frequently deployed in γ-aminobutyric acid (GABA) analogs or kinase inhibitors, where their rigidity preorganizes molecular geometry for target binding [5] [7]. The benzodioxole side chain in this compound extends its utility by introducing a lipophilic aromatic element that enhances blood-brain barrier permeability—an essential property for neuropharmaceutical development. Additionally, the carboxylic acid group enables salt formation (e.g., hydrochloride salts, CAS: 464931-62-2) to improve solubility or crystallinity during pharmaceutical processing [3] .
Table 3: Comparative Analysis of Bioactive Non-Proteinogenic Amino Acid Analogues
Amino Acid Derivative | Structural Features | Primary Research Applications |
---|---|---|
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | β-Amino acid; (R)-chiral center; benzodioxole aryl group | Peptide modification; CNS drug scaffolds |
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid | α-Amino acid; vicinal amino/alcohol groups | Enzyme inhibitor synthesis; stereoselective catalysis |
D,L-DOPA | Catechol-containing α-amino acid | Parkinson’s disease therapy (dopamine precursor) |
(R)-Baclofen | β-Aryl-substituted GABA analogue | Muscle relaxant (GABA_B receptor agonist) |
The integration of non-proteinogenic amino acids like (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid into drug design pipelines accelerates the development of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. Their structural diversity supports fragment-based drug discovery, enabling modular construction of compound libraries targeting underexplored biological pathways [5] [7] [9].
Table 4: Molecular Descriptors of (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic Acid
Property | Value | Property | Value |
---|---|---|---|
CAS Number | 723284-85-3 | Chiral Center | (R)-configuration |
Molecular Formula | C₁₀H₁₁NO₄ | LogP (Predicted) | ~0.5–1.2 |
Molecular Weight | 209.20 g/mol | Hydrogen Bond Donors | 3 (NH₂, COOH) |
SMILES | O=C(O)CC@HC1=CC=C(OCO2)C2=C1 | Hydrogen Bond Acceptors | 5 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7